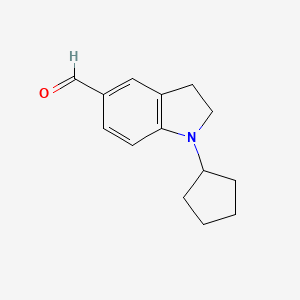

1-Cyclopentyl-2,3-dihydro-1H-indole-5-carbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Cyclopentyl-2,3-dihydro-1H-indole-5-carbaldehyde is a compound that can be associated with the broader class of indole derivatives. Indoles are heterocyclic compounds that are characterized by a benzene ring fused to a pyrrole ring. These compounds are of significant interest in organic chemistry due to their presence in many natural products and pharmaceuticals.

Synthesis Analysis

The synthesis of indole derivatives can be achieved through various methods. One such method is the regioselective photochemical cycloaddition of enamine-carbaldehydes with alkenes, as described in the first paper. This process can yield substituted tetrahydropyridines, which can be further dehydrated to form dihydropyridines . Although the paper does not directly discuss the synthesis of this compound, the methodology could potentially be adapted for its synthesis by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of indole derivatives is characterized by the presence of a fused benzene and pyrrole ring. The specific substituents on the indole core, such as a cyclopentyl group and an aldehyde functional group in the case of this compound, can significantly influence the compound's electronic and steric properties. The second paper discusses the use of cyclodextrins to selectively synthesize hydroxymethylated indoles , which highlights the importance of selective functionalization in modifying the indole scaffold.

Chemical Reactions Analysis

Indole derivatives can undergo a variety of chemical reactions. The reactivity of the aldehyde group in this compound would allow it to participate in nucleophilic addition reactions, as well as condensation reactions. The third paper provides an example of how different substituents on a pyrazole carbaldehyde can lead to different reaction outcomes with cyclohexylamine, resulting in either nucleophilic substitution or condensation followed by hydrolysis . This illustrates the potential reactivity of the carbaldehyde group in the context of this compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall molecular structure. The presence of the aldehyde group would make it polar and potentially more reactive, while the cyclopentyl group would add steric bulk. The indole core itself is known to be relatively stable and can engage in pi-stacking due to its aromatic nature. The papers provided do not directly discuss the physical properties of this compound, but the properties of similar compounds can be inferred based on the discussed reactions and molecular structures .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

Synthesis, Reactions, and Biological Activity of Heterocyclic Compounds A study investigated the reactions of 2-cyanoethanthioamide with 1H-indole-3-carbaldehyde, leading to the synthesis of thieno[2,3-b]pyridine derivatives with various biological activities. This research highlights the synthetic versatility and potential biological relevance of indole-derived compounds such as 1-Cyclopentyl-2,3-dihydro-1H-indole-5-carbaldehyde (Attaby, Ramla, & Gouda, 2007).

Gold-Catalyzed Cycloisomerizations A method for preparing 1H-indole-2-carbaldehydes involves gold-catalyzed cycloisomerization. This process is notable for its operational simplicity and the ability to proceed efficiently for a wide range of substrates, highlighting a useful synthetic application for derivatives of indole compounds (Kothandaraman et al., 2011).

Biological and Pharmaceutical Applications

Antimicrobial and Antitumor Activities Research into new heterocyclic compounds derived from indole carbaldehydes reveals their potential in antimicrobial and GST enzyme activity, emphasizing the significance of these compounds in pharmaceutical and therapeutic applications (Vikrishchuk et al., 2019). Another study focusing on the synthesis of new indole derivatives using a one-pot multicomponent reaction found significant antiproliferative activity towards normal and cancer cell lines, highlighting the medical potential of these compounds (Fawzy et al., 2018).

Miscellaneous Applications

Green and Sustainable Nanocatalysed Synthetic Route The synthesis of indole-3-carbaldehyde and its derivatives using ZnO nanoparticles demonstrates a green and sustainable approach, offering advantages in yields, reaction time, and environmental and economic aspects. This research underscores the importance of environmentally friendly methods in the synthesis of chemically significant compounds (Madan, 2020).

Wirkmechanismus

Target of Action

It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . This broad-spectrum interaction makes them valuable in the development of new therapeutic derivatives .

Mode of Action

Indole derivatives are known to interact with their targets, causing various biological changes . These changes can lead to a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Indole derivatives are known to influence a wide range of biochemical pathways due to their interaction with multiple receptors .

Result of Action

Indole derivatives are known to have diverse biological activities, which suggests that they can produce a wide range of molecular and cellular effects .

Eigenschaften

IUPAC Name |

1-cyclopentyl-2,3-dihydroindole-5-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO/c16-10-11-5-6-14-12(9-11)7-8-15(14)13-3-1-2-4-13/h5-6,9-10,13H,1-4,7-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNCJUEVZZWFRFB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2CCC3=C2C=CC(=C3)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(Trifluoromethyl)phenyl]pyrrolidine](/img/structure/B1307212.png)

![(E)-2-{[2-(3,5-dichlorophenoxy)-3-pyridinyl]carbonyl}-3-(dimethylamino)-2-propenenitrile](/img/structure/B1307226.png)

![2-[(2-Amino-5-methoxyphenyl)dithio]-4-methoxyaniline](/img/structure/B1307240.png)